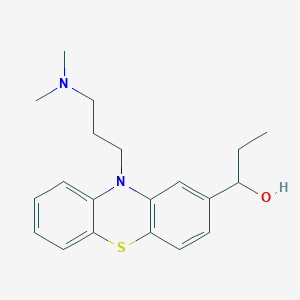

2-(1-Hydroxypropyl) Promazine

Description

Contextualization as a Metabolite of Phenothiazine (B1677639) Derivatives

2-(1-Hydroxypropyl) Promazine (B1679182) is chemically identified as 10-[3-(Dimethylamino)propyl]-α-ethyl-10H-phenothiazine-2-methanol. scbt.com It emerges as a product of the metabolism of propionylpromazine (B1198289), a phenothiazine derivative. scbt.compharmaffiliates.com The biotransformation process involves the reduction of the ketone group on the propionyl side chain of the parent compound, propionylpromazine, leading to the formation of a secondary alcohol, which is 2-(1-Hydroxypropyl) Promazine. nih.gov

Further metabolic processes can occur, including the oxidation of the sulfur atom within the phenothiazine ring structure to form this compound sulfoxide (B87167). nih.govsigmaaldrich.com This sulfoxide metabolite has been identified as a major urinary metabolite in horses. nih.govsigmaaldrich.com The metabolic pathways of phenothiazines like promazine and its derivatives are complex and can involve several reactions, including hydroxylation, demethylation, and conjugation. gla.ac.uk

The study of these metabolic pathways is crucial for understanding the disposition and clearance of the parent drug from the body. The identification of metabolites like this compound and its sulfoxide derivative provides a more complete picture of the drug's fate in vivo.

Significance in Pharmaceutical, Forensic, and Veterinary Chemistry Research

The importance of this compound in scientific research is multifaceted, with particular prominence in forensic and veterinary chemistry.

Forensic Chemistry: In forensic analysis, particularly in the context of sports, this compound and its sulfoxide have significant roles. Propionylpromazine has been used illicitly to alter the performance of racehorses. nih.govsigmaaldrich.com The detection of its metabolites in urine is a key method for anti-doping control. nih.govinchem.org Because the parent drug may be rapidly eliminated, the presence of its metabolites, which can persist for longer periods, serves as crucial evidence of administration. ivis.org Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and thin-layer chromatography (TLC) are employed for the detection of these compounds in biological samples. nih.govnih.gov

Veterinary Chemistry: The significance in veterinary chemistry is closely linked to its forensic applications, especially within equine medicine. Studies have specifically investigated the metabolism of propionylpromazine in horses to identify reliable biomarkers for its use. nih.govnih.govfao.org Research has demonstrated that after the administration of propionylpromazine to horses, this compound, along with other metabolites, can be detected in the urine. nih.govfao.org One study identified 2-(1-hydroxypropyl)promazine, 2-(1-propenyl)promazine, and 7-hydroxypropionylpromazine as metabolites in horse urine after enzymatic hydrolysis. nih.gov Another study highlighted this compound sulfoxide as the major metabolite in horse urine. nih.govsigmaaldrich.com This knowledge is critical for regulatory bodies in horse racing to maintain the integrity of the sport.

Data on Propionylpromazine Metabolites in Horses

The following table summarizes metabolites of propionylpromazine identified in horse urine from a research study.

| Metabolite Identified | Analytical Method | Reference |

| 2-(1-hydroxypropyl)promazine | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| 2-(1-propenyl)promazine | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| 7-hydroxypropionylpromazine | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| This compound sulfoxide | Thin-Layer Chromatography, GC-MS | nih.gov |

Chemical Compound Information

Structure

3D Structure

Properties

IUPAC Name |

1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2OS/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20/h5-6,8-11,14,18,23H,4,7,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQHLALXVGENEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Pathways and Metabolic Genesis of 2 1 Hydroxypropyl Promazine

Formation as a Primary Metabolite of Propionylpromazine (B1198289) (PPZ)

2-(1-Hydroxypropyl) Promazine (B1679182) is recognized as a principal urinary metabolite of Propionylpromazine. scbt.comsigmaaldrich.com Its presence is a key indicator of exposure to the parent drug, particularly in veterinary contexts. inchem.org

The transformation of Propionylpromazine into 2-(1-Hydroxypropyl) Promazine is primarily achieved through the reduction of the ketone group on the propionyl side chain attached to the phenothiazine (B1677639) ring. This biochemical reaction converts the propanone moiety into a secondary alcohol, resulting in the hydroxypropyl group.

This type of reaction is a common Phase I metabolic pathway, often catalyzed by oxidoreductase enzymes, such as those belonging to the cytochrome P450 superfamily, which are abundant in the liver. youtube.comyoutube.com These enzymes introduce or unmask functional groups (like the hydroxyl group in this case), which typically increases the polarity of the xenobiotic, preparing it for subsequent Phase II conjugation reactions and excretion. youtube.com

The metabolism of Propionylpromazine has been notably studied in horses, where this compound is a consistently identified metabolite in urine. sigmaaldrich.comnih.gov In equine systems, PPZ undergoes several biotransformations. After intramuscular administration, PPZ is metabolized into this compound alongside other compounds such as 2-(1-propenyl)promazine and 7-hydroxypropionylpromazine. inchem.orgnih.govfao.orgfao.org

Interestingly, some studies have reported that N-demethylated or primary sulphoxidated metabolites of the parent Propionylpromazine were not observed in horse urine. nih.govfao.orgfao.org However, conflicting research has identified this compound sulfoxide (B87167) as the major metabolite of PPZ in horses, suggesting that both side-chain reduction and sulfoxidation of the phenothiazine ring occur. nih.gov

Information regarding the metabolism of Propionylpromazine in porcine systems is less extensive. While PPZ is used to reduce stress in pigs, detailed metabolite profiles are not as thoroughly documented as in horses. fao.orgredalyc.org There is evidence suggesting that a sulfoxide metabolite of PPZ may be formed in pigs. fao.orgfao.org

The following table summarizes the identified metabolites of Propionylpromazine in horses from various studies.

| Metabolite Name | Species | Source(s) |

| This compound | Horse | sigmaaldrich.com, inchem.org, fao.org, nih.gov |

| 2-(1-Propenyl) Promazine | Horse | inchem.org, fao.org, nih.gov |

| 7-Hydroxypropionylpromazine | Horse | inchem.org, fao.org, nih.gov |

| This compound Sulfoxide | Horse | inchem.org, nih.gov |

Enzymatic Biotransformation Processes Influencing Metabolite Profiles

The detection and profile of metabolites like this compound are heavily influenced by the enzymatic processes they undergo, particularly Phase II conjugation reactions and the subsequent methods used for their analysis.

In many mammalian systems, Phase I metabolites are conjugated with endogenous molecules like glucuronic acid to form highly water-soluble glucuronides that are easily excreted in urine or bile. nih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov

The detection of this compound and other PPZ metabolites in urine samples frequently requires enzymatic hydrolysis using β-glucuronidase and arylsulfatase. inchem.orgnih.gov This step is crucial because it cleaves the glucuronide conjugate, liberating the free metabolite for extraction and analysis by techniques like gas chromatography-mass spectrometry (GC-MS). nih.govfao.org The necessity of this enzymatic treatment strongly indicates that this compound is largely excreted as a glucuronide conjugate in horses. gla.ac.uk The hydrolytic action of β-glucuronidase is a standard procedure in forensic and doping control analysis to reveal the full extent of drug metabolism. nih.govnih.gov

Phase I Enzymes: The cytochrome P450 (CYP450) enzyme system is central to the initial biotransformation of phenothiazines. youtube.com These enzymes are responsible for oxidative reactions, including aromatic hydroxylation (as seen with 7-hydroxypropionylpromazine), S-oxidation of the phenothiazine ring, and the reduction of side-chain ketones. gla.ac.uknih.gov Specific isozymes like CYP2D6 and CYP1A2 have been implicated in the metabolic activation of phenothiazines like chlorpromazine (B137089) and thioridazine. nih.gov

Phase II Enzymes: Following Phase I reactions, the modified compounds are substrates for Phase II enzymes. These are primarily transferases that conjugate the metabolites. nih.gov For phenothiazines, the most significant Phase II reactions are glucuronidation (catalyzed by UGTs) and sulfation (catalyzed by sulfotransferases), which greatly enhance their water solubility and facilitate elimination. gla.ac.ukgezondheidsraad.nl

Comparative Metabolic Profiles within the Phenothiazine Class

The metabolism of Propionylpromazine and the formation of this compound can be understood within the broader context of phenothiazine biotransformation. While sharing a common three-ring structure, different phenothiazine derivatives exhibit distinct metabolic patterns.

Promazine and Chlorpromazine: In horses, the metabolism of promazine and chlorpromazine is dominated by hydroxylation of the aromatic rings followed by extensive conjugation with glucuronic acid and, to a lesser degree, sulfuric acid. gla.ac.uk This contrasts with PPZ, where modification of the side chain (reduction) is a primary pathway. gla.ac.uk

Acepromazine (B1664959): Similar to Propionylpromazine, Acepromazine metabolism involves modification of the side chain. However, it tends to lose its side-chain ketone group and is excreted primarily in the sulfoxide form, with less conjugation compared to promazine and chlorpromazine. gla.ac.uk

Phenothiazine (Parent Compound): The metabolism of the parent compound, phenothiazine, involves C-oxidation to form phenothiazone and thionol, as well as S-oxidation to phenothiazine sulfoxide. researchgate.net These metabolites are then typically excreted as conjugates. gezondheidsraad.nlresearchgate.net

The table below provides a comparative overview of primary metabolic pathways for different phenothiazines.

| Compound | Primary Metabolic Pathways | Key Metabolite Examples | Source(s) |

| Propionylpromazine | Side-chain ketone reduction, ring hydroxylation, sulfoxidation | This compound, 7-Hydroxypropionylpromazine | inchem.org, fao.org, nih.gov |

| Acepromazine | Sulfoxidation, loss of side-chain ketone | Acepromazine sulfoxide | gla.ac.uk |

| Promazine | Ring hydroxylation, conjugation (glucuronidation, sulfation) | Hydroxylated promazine conjugates | gla.ac.uk |

| Chlorpromazine | Ring hydroxylation, conjugation (glucuronidation, sulfation) | Hydroxylated chlorpromazine conjugates | gla.ac.uk |

| Phenothiazine | Ring C-oxidation, S-oxidation, conjugation | Phenothiazone, Thionol, Phenothiazine sulfoxide | cdnsciencepub.com, researchgate.net |

Analogies with Promazine and Chlorpromazine Metabolite Pathways

The metabolic pathways of promazine and its chlorinated analog, chlorpromazine, have been extensively studied and provide a clear framework for understanding the likely formation of this compound. The primary metabolic reactions for these compounds occur during Phase I metabolism and involve modifications to the phenothiazine ring system and the aliphatic side chain. nih.gov

Key metabolic transformations for promazine and chlorpromazine that are analogous to the formation of this compound include:

Side-Chain Oxidation: The most direct analogy is the oxidation of the alkyl side chain. For chlorpromazine, metabolic events affecting the side-chain include N-oxidation, successive N-demethylation, and oxidative deamination, which can lead to the formation of a propionic acid derivative. astm.org Further β-oxidation can shorten and ultimately remove the side chain. astm.org The formation of this compound is a clear example of side-chain oxidation, specifically hydroxylation at the carbon atom adjacent to the phenothiazine nucleus. A similar metabolite, 2-(1-hydroxyethyl)promazine sulfoxide, has been identified as a metabolite of acetylpromazine in horses, indicating that hydroxylation of the side chain is a known metabolic route. psu.edu Another study identified 2-(1-hydroxypropyl)promazine as a metabolite of propionylpromazine in horses. researchgate.net

N-Demethylation: A common pathway for phenothiazines with a dimethylaminopropyl side chain is the removal of one or both methyl groups from the terminal nitrogen. nih.govastm.org This process is catalyzed by cytochrome P450 (CYP) isoenzymes, particularly CYP2C19, CYP2B6, and CYP1A1 for promazine. nih.gov

S-Oxidation: The sulfur atom in the phenothiazine ring is readily oxidized to form a sulfoxide. nih.gov For promazine, this is a dominant metabolic pathway, largely carried out by CYP1A1, CYP2B6, and CYP1A2. nih.gov

Aromatic Hydroxylation: Hydroxylation of the phenothiazine nucleus, typically at positions 3 and 7, is another major metabolic route. psu.edudrugbank.com In humans, the formation of 7-hydroxy-chlorpromazine is primarily catalyzed by CYP2D6. cdnsciencepub.com

The genesis of this compound likely involves the enzymatic action of CYP450 isoforms on a promazine-like precursor, resulting in the hydroxylation of the propyl side chain. This pathway is consistent with the established patterns of phenothiazine metabolism, where the molecule undergoes various oxidative transformations to increase its water solubility and facilitate excretion.

Table 1: Key Metabolic Pathways of Promazine and Chlorpromazine

| Metabolic Pathway | Description | Primary Enzymes Involved (Human) | Key Metabolites |

|---|---|---|---|

| S-Oxidation | Oxidation of the sulfur atom in the thiazine (B8601807) ring. nih.gov | CYP1A1, CYP2B6, CYP1A2 nih.gov | Promazine-5-sulfoxide, Chlorpromazine-5-sulfoxide nih.govcdnsciencepub.com |

| N-Demethylation | Removal of methyl groups from the side chain's terminal nitrogen. nih.gov | CYP2C19, CYP2B6, CYP1A1 nih.gov | N-desmethylpromazine, N-monodemethylated CPZ, N-didemethylated CPZ nih.govnih.gov |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the phenothiazine ring, typically at position 3 or 7. psu.edudrugbank.com | CYP2D6, CYP1A2 cdnsciencepub.com | 3-Hydroxypromazine, 7-Hydroxychlorpromazine psu.educdnsciencepub.com |

| Side-Chain Oxidation | Oxidation of the aminopropyl side chain, including hydroxylation and N-oxidation. astm.orgmdpi.com | CYP450, FMO mdpi.com | Promazine N-oxide, Propionic acid derivatives astm.orgpsu.edu |

Inter-Species Differences in Phenothiazine Metabolite Formation

Significant qualitative and quantitative differences exist in the metabolism of phenothiazines across various species. astm.org These variations can affect the profile of metabolites produced and their relative abundance.

Humans vs. Rats: Studies comparing chlorpromazine metabolism found that in patients, promazine (formed by dehalogenation) was a major plasma metabolite, whereas in rats, it was only a minor component. nih.gov However, the ratios of N-demethylated metabolites of chlorpromazine were similar between the two species. nih.gov For other phenothiazines like mesoridazine, human metabolism more closely resembles that of the rat than the dog in terms of lactam metabolite formation. nih.govnih.gov

Horses: In horses, metabolism of phenothiazine tranquilizers like promazine and acetylpromazine leads to significant production of conjugated hydroxylated metabolites. psu.edu For acetylpromazine, identified metabolites include 2-(1-hydroxyethyl)-7-hydroxypromazine and 2-(1-hydroxyethyl)promazine sulfoxide, highlighting the prevalence of side-chain hydroxylation in this species. psu.edu

Dogs: In dogs, the excretion of certain metabolites can differ significantly from humans and rats. For instance, with mesoridazine, the total excretion of measured analytes was much higher in dogs (29.1%) compared to humans (6.3%) and rats (2.6%). nih.gov

Rodents (Rat, Mouse, Hamster, Gerbil): A comparative study on phenothiazine metabolism in different rodent species showed that the majority of the compound was excreted in a conjugated form. gezondheidsraad.nl However, the primary metabolite varied: in rats, mice, and gerbils, it was leucophenothiazone sulphate, while in hamsters, it was phenothiazine-N-glucuronide. gezondheidsraad.nl

These inter-species variations are critical for toxicological and pharmacological studies, as a metabolic pathway that is minor in one species may be dominant in another. The Rhesus monkey has been suggested as a good model for human chlorpromazine metabolism due to nearly identical urinary drug excretion profiles. astm.org The rat is also considered a suitable model for studying certain C-oxidation pathways of the piperidine (B6355638) ring in some phenothiazines. nih.gov

Table 2: Interspecies Differences in Chlorpromazine Metabolism (In Vitro)

| Species | % Unchanged Chlorpromazine (CPZ) | % nor₁CPZ (N-monodemethylated) | % nor₂CPZ (N-didemethylated) |

|---|---|---|---|

| Mouse | 11.6 | 2.0 | 14.5 |

| Rat | 14.0 | 18.3 | 2.3 |

| Hamster | 14.1 | 7.0 | 0.8 |

| Gerbil | 23.4 | 18.3 | 2.3 |

| Guinea Pig | 30.7 | 22.0 | -- |

| Rabbit | 44.6 | 4.8 | -- |

| Cat | 50.2 | 9.6 | -- |

| Dog | 56.0 | 12.9 | -- |

| Monkey | 56.2 | 18.1 | -- |

| Man | 61.4 | 5.4 | -- |

Advanced Analytical Methodologies and Chromatographic Characterization of 2 1 Hydroxypropyl Promazine

Chromatographic and Spectroscopic Techniques for Metabolite Detection and Quantification

Chromatographic separation coupled with sensitive detection is the cornerstone for analyzing 2-(1-Hydroxypropyl) Promazine (B1679182) in biological samples. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with various detectors, and Thin-Layer Chromatography (TLC) have been successfully applied.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive tool for the structural confirmation of 2-(1-Hydroxypropyl) Promazine. In pivotal studies on the metabolism of propionylpromazine (B1198289) in horses, GC-MS was instrumental in identifying its metabolites from urine samples. sigmaaldrich.comnih.gov After appropriate sample preparation, which often includes enzymatic hydrolysis to cleave conjugates, the extract is introduced into the GC-MS system. sigmaaldrich.comnih.gov The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra of the individual components, which act as a molecular fingerprint.

In one such study, this compound was identified as one of three key metabolites of propionylpromazine in horse urine. inchem.org The analysis confirmed the presence of the metabolite alongside 2-(1-propenyl)promazine and 7-hydroxypropionylpromazine. inchem.orgfao.org GC-MS is frequently used in toxicological screening and metabolism studies for phenothiazines and their derivatives due to its high sensitivity and specificity. nih.govnih.gov

Table 1: GC-MS Identification of this compound

| Parameter | Description | Source(s) |

|---|---|---|

| Analyte | This compound | sigmaaldrich.comnih.govfao.org |

| Parent Drug | Propionylpromazine | sigmaaldrich.comnih.govfao.org |

| Matrix | Horse Urine | sigmaaldrich.comnih.govinchem.orgfao.org |

| Sample Preparation | Enzyme Hydrolysis (β-glucuronidase/arylsulphatase) | sigmaaldrich.comnih.gov |

| Identification | Confirmed as a metabolite by mass spectral data. | sigmaaldrich.comnih.govinchem.org |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Analysis

High-Performance Liquid Chromatography (HPLC) offers a versatile and powerful alternative for the analysis of phenothiazine (B1677639) metabolites, including this compound. HPLC is particularly advantageous for analyzing compounds that are thermally labile or not sufficiently volatile for GC analysis. When coupled with tandem mass spectrometry (LC-MS/MS), it provides exceptional sensitivity and selectivity for quantifying metabolites in complex biological matrices like plasma and tissue. nih.govthermofisher.commdpi.com

While specific HPLC methods dedicated solely to this compound are detailed within broader metabolic studies, the general methodology is well-established for related compounds. For instance, methods developed for acepromazine (B1664959) and its metabolite 2-(1-hydroxyethyl) promazine in equine serum utilize LC-MS/MS to achieve lower limits of quantification, often in the picogram per milliliter (pg/mL) range. thermofisher.comresearchgate.net These methods typically involve reversed-phase chromatography using C18 columns and a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile. mdpi.comnju.edu.cnpreprints.org This approach is readily adaptable for the quantitative analysis of this compound.

In a study analyzing acepromazine metabolites, a sensitive tandem mass spectrometric method was developed that achieved a lower limit of quantification of 10 pg/mL in plasma and 100 pg/mL in urine, demonstrating the power of the technique. researchgate.net Similar LC-MS/MS methods have been established for promethazine (B1679618) and its metabolites in swine tissues, achieving limits of quantification between 0.1 µg/kg and 0.5 µg/kg. mdpi.compreprints.org

Thin-Layer Chromatography (TLC) and Two-Dimensional TLC Approaches

Thin-Layer Chromatography (TLC) is a valuable and cost-effective technique for the screening and separation of drug metabolites. nih.govnih.gov It has been employed in the analysis of promazine and its derivatives. fao.org For enhanced separation of complex mixtures, two-dimensional (2D) TLC can be utilized. inchem.orgfao.org In this approach, the sample is spotted on a plate, which is first developed in one direction with a specific mobile phase. The plate is then dried, rotated 90 degrees, and developed in a second mobile phase with different solvent characteristics. fao.org

This 2D approach improves the resolution of compounds that may co-elute in a one-dimensional system. A 2D-TLC method has been reported for the analysis of propionylpromazine and its metabolites, where the plate was developed in two different solvent systems to achieve separation. fao.org The spots corresponding to the metabolites can be visualized under UV light. fao.org While sometimes considered less sensitive than HPLC or GC-MS, TLC remains a robust tool for initial screening in toxicological labs. nih.govamazonaws.com

Table 2: Example of a Two-Dimensional TLC System for Promazine Metabolites

| Dimension | Mobile Phase Composition | Source(s) |

|---|---|---|

| First Dimension | Dichloromethane:Acetone:25% Ammonia (100:100:5 v/v) | fao.org |

| Second Dimension | n-Butanol:Acetic Acid:Water (80:20:100 v/v) | fao.org |

Application of UV Spectrum and Nitrogen-Phosphorus Detection in Chromatographic Methods

In addition to mass spectrometry, other detection methods are commonly paired with chromatographic techniques for the analysis of phenothiazine metabolites. Nitrogen-Phosphorus Detection (NPD), also known as an alkali flame-ionization detector (AFID), is a highly sensitive detector for nitrogen- and phosphorus-containing compounds. nih.gov When used with gas chromatography, GC-NPD provides excellent sensitivity for detecting promazine derivatives. The concentrations of propionylpromazine in horse plasma have been measured by GC using an NPD, achieving a lower limit of detection of 0.2 µg/L. nih.govfao.org

Ultraviolet (UV) spectroscopy is frequently used as a detection method in HPLC. Phenothiazine derivatives, possessing a characteristic ring structure, exhibit strong UV absorbance. psu.edu An HPLC system equipped with a UV detector, particularly a diode-array detector (DAD), can provide UV spectra for eluted peaks. oup.com These spectra can aid in the tentative identification of metabolites by comparing them to reference standards. oup.com For example, the UV spectrum for 2-(1-hydroxyethyl) promazine, a closely related compound, shows distinct maxima at 255 nm and 307 nm, which are used for its identification. oup.com This principle is directly applicable to the analysis of this compound.

Sophisticated Sample Preparation for Biological Matrices

The analysis of metabolites like this compound from biological matrices such as urine, blood, or tissue requires extensive sample preparation. nih.gov The goal is to isolate the analyte from interfering endogenous substances and to convert it into a form suitable for analysis. ethernet.edu.et

Hydrolytic Treatments (e.g., Enzyme Hydrolysis) for Conjugated Metabolites

In the body, drug metabolites are often conjugated with molecules like glucuronic acid to increase their water solubility and facilitate excretion. psu.edunih.gov These conjugated metabolites are often not directly analyzable by standard chromatographic methods. Therefore, a hydrolysis step is required to cleave the conjugate and release the parent metabolite. sigmaaldrich.comnih.gov

Enzymatic hydrolysis is a common and effective method for this purpose. nih.gov It involves incubating the biological sample (e.g., urine) with an enzyme preparation, such as β-glucuronidase, often combined with arylsulfatase. sigmaaldrich.comnih.gov This procedure has been essential in studies identifying this compound. In the analysis of propionylpromazine metabolism in horses, urine samples were treated with β-glucuronidase/arylsulphatase to hydrolyze the conjugated metabolites prior to extraction and GC-MS analysis. sigmaaldrich.comnih.govresearchgate.net This enzymatic treatment allowed for the successful detection of the parent drug and its three metabolites, including this compound. sigmaaldrich.comnih.gov The efficiency of this hydrolysis can be influenced by factors such as enzyme source, concentration, temperature, and incubation time. sigmaaldrich.comnih.gov

Extraction and Clean-up Procedures (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

The accurate analysis of this compound in biological matrices necessitates robust extraction and clean-up procedures to remove interfering substances. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed techniques. sigmaaldrich.comuc.edu

Liquid-Liquid Extraction (LLE) is a conventional method that has been widely used for the extraction of phenothiazine derivatives and their metabolites. uc.edumdpi.com This technique involves partitioning the analyte of interest between two immiscible liquid phases, typically an aqueous sample and an organic solvent. uc.edu For instance, in the analysis of tricyclic antidepressants, which are structurally related to phenothiazines, LLE has been a frequent choice for sample preparation. mdpi.com The process often involves adjusting the pH of the biological sample to an alkaline state before extracting with an organic solvent like a mixture of n-hexane and isoamyl alcohol. mdpi.com However, LLE can be time-consuming and require large volumes of organic solvents. researchgate.net

Solid-Phase Extraction (SPE) offers a more modern and efficient alternative to LLE. sigmaaldrich.com SPE utilizes a solid sorbent material packed into a cartridge or column to selectively adsorb the analyte from the liquid sample. sigmaaldrich.com Interfering compounds can then be washed away, and the purified analyte is eluted with a small volume of an appropriate solvent. This technique is praised for its speed and reduced solvent consumption. researchgate.net For the analysis of related compounds like chlorpromazine (B137089) and diazepam in pork samples, SPE has been successfully used for sample preparation and purification. researchgate.net Similarly, a method for determining promazine hydrochloride in pork involved purification by an SPE method. francis-press.com In the analysis of acepromazine and its metabolites in horse urine, urine samples were processed using solid-phase extraction. researchgate.net C18 cartridges are a common choice for the SPE of phenothiazine-related compounds. psu.edufao.org

The choice between LLE and SPE often depends on the specific requirements of the analysis, including the nature of the sample matrix, the concentration of the analyte, and the desired level of sample throughput.

Derivatization Strategies for Enhanced Chromatographic Resolution and Detection

For gas chromatographic (GC) analysis of polar compounds like this compound, derivatization is often a necessary step to improve volatility, thermal stability, and chromatographic peak shape. preprints.org This chemical modification process makes the analyte more amenable to GC separation and can enhance detection sensitivity. nih.gov

A common derivatization technique is silylation , which involves replacing active hydrogen atoms in functional groups (like the hydroxyl group in this compound) with a trimethylsilyl (B98337) (TMS) group. preprints.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. preprints.orgresearch-solution.com For example, in the analysis of amitriptyline (B1667244) and imipramine (B1671792) in urine, derivatization was performed with BSTFA containing 1% trimethylchlorosilane (TMCS) at 60°C for 30 minutes. mdpi.com Similarly, the analysis of glucocorticoids, which also contain hydroxyl groups, has been enhanced by derivatization with reagents like MSTFA. mdpi.com

Another approach is acylation , using reagents like trifluoroacetic anhydride (B1165640) (TFAA). mdpi.com This method was employed for the analysis of various tricyclic antidepressants, including amitriptyline and nortriptyline, where derivatization with TFAA was performed prior to GC analysis. mdpi.com

The choice of derivatization reagent and reaction conditions (e.g., temperature and time) is crucial for achieving optimal results and needs to be optimized for the specific analyte and analytical method. mdpi.com For instance, the derivatization of glucocorticoids showed that different temperatures were optimal for different compounds. mdpi.com While derivatization is a powerful tool, some methods aim to avoid this step. For example, a method for analyzing chlorpromazine and diazepam in pork samples was developed without derivatization prior to GC-MS analysis. researchgate.net However, for complex biological samples and trace-level analysis, derivatization often provides significant advantages in terms of chromatographic performance and detectability. researchgate.net

Quantitative Analysis and Method Validation in Metabolite Research

Methodological Evaluations Using Spiked Tissue and Biological Fluid Samples

The validation of analytical methods is a critical process in ensuring the reliability and accuracy of quantitative data for metabolites like this compound. This is typically achieved by analyzing spiked samples, where known amounts of the analyte are added to blank biological matrices such as tissue homogenates or fluids. nih.gov

In a study on promethazine and its metabolites in swine tissues, blank tissue samples were spiked with standard solutions at low, medium, and high concentrations to assess recovery and precision. nih.gov The spiked samples are then processed through the entire analytical procedure, from extraction to final measurement. nih.gov This allows for the evaluation of the method's performance in a matrix that closely resembles real-world samples.

Similarly, for the determination of promazine hydrochloride in pork, a high-performance liquid chromatography (HPLC) method was validated. francis-press.com The study involved selecting an appropriate extraction liquid and method, followed by purification and analysis. francis-press.com The linearity of the method was established by creating a standard curve from samples with known concentrations. francis-press.com

The process of method validation using spiked samples helps to identify and mitigate potential matrix effects, where components of the biological sample can interfere with the analysis, either suppressing or enhancing the signal of the analyte. oup.com By comparing the results from spiked samples to those of pure standards, analysts can ensure the method provides accurate quantification in the complex environment of biological tissues and fluids. nih.gov

Determination of Detection Limits and Recovery Rates

Key parameters in the validation of a quantitative analytical method are the limit of detection (LOD), the limit of quantification (LOQ), and the recovery rate.

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov For instance, in the analysis of promethazine and its metabolites in swine tissues, the LOD and LOQ in spiked muscle, liver, and kidney samples were determined to be 0.05 μg/kg and 0.1 μg/kg for some analytes, respectively. nih.gov In another study involving tricyclic antidepressants, the LODs were found to be 0.25, 3.0, and 15 μg/L in water, urine, and plasma, respectively. researchgate.net

Recovery rate is a measure of the efficiency of the extraction process. It is calculated by comparing the amount of analyte measured in a spiked sample to the amount that was initially added. nih.gov A study on promazine hydrochloride in pork reported recovery rates of 79.31% to 84.38% for three different concentrations. francis-press.com For promethazine and its metabolites in swine tissues, the average recoveries varied from 77% to 111%. nih.gov An HPLC method for propionylpromazine in pig kidneys reported a mean recovery of 95% for a 20 µg/kg spike. fao.org

These parameters are crucial for establishing the sensitivity and reliability of an analytical method for routine use in metabolite research.

Method Validation Parameters for Promazine and Related Compounds

| Compound | Matrix | LOD | LOQ | Recovery Rate (%) | Reference |

|---|---|---|---|---|---|

| Promethazine | Swine Muscle, Liver, Kidney | 0.05 µg/kg | 0.1 µg/kg | 77-111 | nih.gov |

| Nor1PMZ | Swine Muscle, Liver, Kidney | 0.1 µg/kg | 0.5 µg/kg | 77-111 | nih.gov |

| Promazine Hydrochloride | Pork | - | - | 79.31-84.38 | francis-press.com |

| Propionylpromazine | Pig Kidney | - | 4 µg/kg | 95 | fao.org |

| Tricyclic Antidepressants | Plasma | 15 µg/L | - | - | researchgate.net |

Role in Forensic and Doping Control Research

Metabolite Identification in Equine and Other Biological Samples for Regulatory Science

The identification of metabolites such as this compound is of significant importance in forensic and doping control research, particularly in the context of equine sports. nih.govsigmaaldrich.com Promazine and its derivatives, including propionylpromazine, have been used in horses to alter their performance, which is illegal in sanctioned competitions. nih.govsigmaaldrich.com Therefore, regulatory bodies rely on sensitive analytical methods to detect the presence of these substances and their metabolites in biological samples from racehorses. thomastobin.com

Studies have focused on identifying the metabolic fate of promazine and related compounds in horses. After administration of propionylpromazine to horses, several metabolites have been detected in urine. nih.gov One of the identified metabolites is 2-(1-hydroxypropyl)promazine. nih.gov Another major metabolite found in some studies is this compound sulfoxide (B87167). nih.govsigmaaldrich.com The detection of these metabolites serves as evidence of the administration of the parent drug. nih.govsigmaaldrich.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique used for the identification of these metabolites. nih.govnih.gov For example, after hydrolysis of urine samples with β-glucuronidase/arylsulfatase, the parent drug and three metabolites, including 2-(1-hydroxypropyl)promazine, were identified by GC-MS. nih.gov The ability to identify these specific metabolites is crucial for the enforcement of anti-doping regulations in equine sports. equestrian.ca

Identified Metabolites of Promazine and Propionylpromazine in Equine Samples

| Parent Compound | Metabolite | Biological Matrix | Analytical Technique | Reference |

|---|---|---|---|---|

| Promazine | 3-Hydroxypromazine | Urine | - | nih.gov |

| Promazine | 3-Hydroxydesmonomethyl-promazine | Urine | - | nih.gov |

| Propionylpromazine | This compound | Urine | GC-MS | nih.gov |

| Propionylpromazine | This compound Sulfoxide | Urine | - | nih.govsigmaaldrich.com |

| Propionylpromazine | 2-(1-Propenyl)promazine | Urine | GC-MS | nih.gov |

| Propionylpromazine | 7-Hydroxypropionylpromazine | Urine | GC-MS | nih.gov |

| Acepromazine | 2-(1-Hydroxyethyl) Promazine Sulfoxide | - | - | equestrian.ca |

Development and Authentication of Certified Reference Standards for Metabolites

The development and authentication of Certified Reference Standards (CRMs) for metabolites are fundamental to ensuring the accuracy, reliability, and comparability of analytical data in toxicological, clinical, and forensic testing. For this compound, a significant metabolite of promazine and propionylpromazine, the availability of a well-characterized CRM is essential for its unambiguous identification and quantification in biological matrices. inchem.orgpharmaffiliates.com The process of creating such a standard is a meticulous undertaking, involving chemical synthesis, rigorous purification, comprehensive characterization, and finally, certification of its properties.

The establishment of a CRM follows a structured protocol, beginning with the synthesis of the target analyte. nih.gov This is succeeded by a purification phase to ensure the material is of high purity. subodhtrading.com Following purification, the compound's chemical structure and identity are confirmed through a battery of analytical techniques. The final step involves the certification of the material's properties, such as purity and identity, and an assessment of its stability over time. iaea.orgbrammerstandard.com

Synthesis and Purification

The synthesis of this compound for the purpose of creating a reference standard necessitates a method that yields a product of high purity and is well-documented. A plausible synthetic route would involve the reaction of a suitable promazine precursor with a propyl-containing side chain.

Following the initial synthesis, the crude product undergoes a multi-step purification process to remove any unreacted starting materials, by-products, and other impurities. This typically involves techniques such as:

Recrystallization: To remove solid impurities.

Column Chromatography: To separate the target compound from structurally similar impurities.

Preparative High-Performance Liquid Chromatography (HPLC): For final polishing to achieve the high purity required for a CRM, often exceeding 95%. lgcstandards.com

Structural Elucidation and Characterization

Once purified, the candidate reference material undergoes extensive characterization to unequivocally confirm its chemical identity and structure. This is achieved through a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to elucidate the precise arrangement of atoms within the molecule. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the proton and carbon environments, confirming the presence of the hydroxypropyl side chain attached to the promazine core.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn confirms its elemental composition. Fragmentation analysis (MS/MS) provides further structural confirmation by identifying characteristic fragments of the this compound molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) and amine (-N(CH₃)₂) groups. UV-Vis spectroscopy provides information about the electronic structure of the phenothiazine ring system.

Purity Assessment and Certification

The certification of a reference material involves a thorough assessment of its purity and the assignment of a certified value with an associated uncertainty. iaea.orgbrammerstandard.com

Chromatographic Purity: The purity of the this compound standard is typically determined using multiple, independent chromatographic methods to minimize the risk of co-eluting impurities going undetected. High-performance liquid chromatography (HPLC) with different column chemistries and detection methods (e.g., UV, MS) is commonly used. Gas chromatography (GC) may also be employed.

Table 1: Illustrative Chromatographic Purity Data for a Certified Reference Standard of this compound

| Analytical Method | Column | Mobile Phase/Carrier Gas | Purity Assay |

| HPLC-UV | C18 | Acetonitrile:Water Gradient | 99.8% |

| HPLC-MS | Phenyl-Hexyl | Methanol:Ammonium Acetate | 99.7% |

| GC-FID | DB-5ms | Helium | 99.9% |

Trace Analysis: The certified reference material is also analyzed for trace amounts of residual solvents (by headspace GC-MS), water content (by Karl Fischer titration), and inorganic impurities (by inductively coupled plasma-mass spectrometry, ICP-MS).

Homogeneity and Stability Assessment

To be a valid Certified Reference Standard, the material must be homogenous throughout the batch, and its properties must remain stable over a defined period. bebpa.orgnih.gov

Homogeneity Studies: Samples are taken from different units within the batch and analyzed to ensure that the property values are consistent across the entire batch.

Stability Studies: The stability of the this compound CRM is evaluated under various storage conditions (e.g., different temperatures, light exposure) over an extended period. This data is used to establish the recommended storage conditions and the shelf-life of the standard. bebpa.org

Table 2: Example Stability Study Data for this compound CRM

| Storage Condition | Time Point | Purity Assay (HPLC) |

| -20°C | 0 months | 99.8% |

| -20°C | 12 months | 99.7% |

| -20°C | 24 months | 99.8% |

| 4°C | 12 months | 99.5% |

| 25°C | 6 months | 98.9% |

The culmination of this comprehensive process is a Certificate of Analysis that details the identity, purity, and other critical properties of the this compound Certified Reference Standard, providing analytical laboratories with a reliable tool for their testing needs. brammerstandard.com

Structure Activity Relationship Sar and Structural Modifications Within Phenothiazine Chemistry

Fundamental Phenothiazine (B1677639) Structure-Activity Principles

The core phenothiazine structure consists of two benzene (B151609) rings linked by a sulfur and a nitrogen atom, forming a tricyclic system. slideshare.net For a phenothiazine derivative to possess significant neuroleptic activity, substitutions at the C-2 position of the ring system and a specific type of side chain at the N-10 position are generally required. slideshare.netif-pan.krakow.pl The spatial relationship between the C-2 substituent and the terminal amine of the N-10 side chain is believed to be crucial for mimicking the conformation of dopamine (B1211576), allowing for competitive antagonism at dopamine receptors. slideshare.netsemanticscholar.org

The nature of the substituent at the C-2 position of the phenothiazine ring is a critical determinant of antipsychotic potency. egpat.com Unsubstituted phenothiazine shows no antipsychotic activity but possesses the necessary lipophilicity to penetrate the brain. slideshare.net The introduction of an electron-withdrawing group at the C-2 position is essential for neuroleptic activity. slideshare.netegpat.com The potency of the compound generally increases with the electronegativity of this substituent. egpat.com

Substitutions at other positions of the tricyclic ring, such as C-1, C-3, or C-4, typically result in decreased activity compared to C-2 substitution. pharmacy180.comauburn.edu Specifically, substitution at the C-1 position can interfere with the side chain's required conformation, while substitution at C-4 may disrupt the binding of the sulfur atom to the dopamine receptor. auburn.edu While C-3 substitution can improve activity over unsubstituted compounds, it is not as significant as C-2 substitution. slideshare.net

The general order of increasing antipsychotic activity based on the C-2 substituent is as follows: -SO2NR2 > -CF3 > -CO-CH3 > -Cl > -H if-pan.krakow.pl

Another study presents a slightly different potency order: OH < H < CN < CH3 < Cl < CF3 pharmacy180.com

For example, trifluopromazine, which has a highly electronegative trifluoromethyl (-CF3) group at C-2, is more potent than chlorpromazine (B137089), which has a chloro (-Cl) group at the same position. egpat.comnih.gov This increased potency is attributed to favorable Van der Waals interactions between the 2-substituent and the side chain, promoting a conformation that mimics dopamine. semanticscholar.orgpnas.org However, in some contexts, such as the inhibition of protein kinase C, a trifluoromethyl group at C-2 has been found to decrease potency. nih.gov

Table 1: Effect of C-2 Substituent on Phenothiazine Antipsychotic Activity

| C-2 Substituent | Relative Potency | Rationale |

|---|---|---|

| -H | Inactive | Lacks the necessary electron-withdrawing properties. slideshare.net |

| -Cl | Active | Electron-withdrawing group that imparts asymmetry and enhances activity. egpat.compharmacy180.com |

| -CF3 | More Potent than -Cl | Highly electronegative group that increases potency through favorable interactions. egpat.comnih.govpnas.org |

The substituent at the N-10 position, specifically the aminoalkyl side chain, is another crucial feature for determining the pharmacological profile of phenothiazine derivatives. egpat.com

Side Chain Length: A three-carbon chain separating the nitrogen atom of the phenothiazine ring (N-10) and the terminal amino nitrogen is considered optimal for potent neuroleptic activity. slideshare.netnih.govslideshare.net This specific length is thought to be necessary to position the terminal amine correctly for interaction with the C-2 substituent, facilitating receptor binding. egpat.comslideshare.net Shortening the chain to two carbon atoms or lengthening it drastically reduces antipsychotic activity. slideshare.net A two-carbon chain tends to enhance antihistaminic and anticholinergic properties. slideshare.net

Side Chain Structure: The type of amine group at the end of the side chain also modulates activity. Based on the side chain, phenothiazines can be categorized into three main groups: aliphatic, piperidine (B6355638), and piperazine (B1678402) derivatives. if-pan.krakow.pldoi.org The intensity of neuroleptic action generally follows the order: piperazine > piperidine > aliphatic chain. if-pan.krakow.plslideshare.net

Aliphatic Derivatives: Compounds like promazine (B1679182) and chlorpromazine have a simple dialkylaminopropyl side chain. doi.org These tend to be less potent dopamine antagonists but are often more sedating. auburn.edu

Piperidine Derivatives: This class, including thioridazine, shows intermediate dopamine receptor blocking activity. auburn.edu

Piperazine Derivatives: These are the most potent antipsychotics but may also have a higher incidence of certain side effects. if-pan.krakow.pl The introduction of a hydroxyethyl (B10761427) group onto the piperazine ring, as seen in fluphenazine, can further increase potency. nih.gov

Table 2: Influence of N-10 Side Chain on Phenothiazine Neuroleptic Activity

| Side Chain Type | General Potency | Example Compounds | Key Characteristics |

|---|---|---|---|

| Aliphatic (e.g., Dimethylaminopropyl) | Lower | Promazine, Chlorpromazine | Less potent, more sedating. if-pan.krakow.plauburn.edu |

| Piperidine | Intermediate | Thioridazine, Mepazine | Intermediate dopamine receptor blockade. auburn.edudoi.org |

The terminal amine group of the N-10 side chain is a fundamental requirement for activity. slideshare.net This amine must be tertiary for maximal potency; secondary or primary amines lead to reduced or abolished activity. slideshare.netpharmacy180.com For instance, decreasing the size from a dimethylamino group to a monomethylamino group significantly lessens activity. slideshare.net Similarly, increasing the size of the N-alkyl substituents, such as having an N,N-diethylamino group, also decreases activity. slideshare.net

It is believed that at physiological pH, this tertiary amine is protonated, acquiring a positive charge. if-pan.krakow.pl This charged group is thought to form a hydrogen bond with the electron-withdrawing substituent at the C-2 position, creating a dopamine-like conformation that is essential for antagonizing dopamine receptors. slideshare.netegpat.com

Structural Characteristics of 2-(1-Hydroxypropyl) Promazine in the Context of SAR

This compound is a metabolite of promazine. Its structure incorporates key modifications to the standard phenothiazine scaffold, particularly on the N-10 side chain, which influences its activity.

The introduction of a hydroxyl (-OH) group onto the alkyl side chain of a phenothiazine can significantly alter its physicochemical properties and, consequently, its biological activity. The presence of the hydroxyl group in this compound increases the polarity and hydrophilicity of the molecule.

This change can have several effects:

Lipophilicity: A decrease in lipophilicity can impact the molecule's ability to cross biological membranes, such as the blood-brain barrier. if-pan.krakow.pl Experimental data has shown that decreasing the lipophilic properties of phenothiazine compounds by introducing a hydroxyl group can markedly lower their effect on multidrug resistance (MDR) inhibition. if-pan.krakow.pl

Metabolism: Hydroxylation is a common metabolic pathway for phenothiazines, often leading to compounds that are more easily conjugated and excreted. madbarn.comnih.gov The formation of hydroxylated derivatives is a key step in the biotransformation of drugs like promazine. nih.gov

Metabolism of phenothiazines can lead to a variety of positional isomers and stereoisomers, each potentially having a different pharmacological profile.

Positional Isomerism: Hydroxylation can occur on the phenothiazine ring system or on the N-10 side chain. For example, metabolites of promazine include 3-hydroxypromazine, where the hydroxyl group is on the tricyclic ring. madbarn.com In the case of acetylpromazine, a related compound, metabolites such as 7-hydroxyacetylpromazine and 2-(1-hydroxyethyl)-7-hydroxypromazine have been identified, demonstrating hydroxylation at different ring positions. madbarn.com The position of the hydroxyl group is critical; for instance, 7-hydroxylated metabolites of some phenothiazines can form reactive quinone imine intermediates. nih.gov

Computational Chemistry and Molecular Modeling Approaches in Phenothiazine SAR

Computational tools are indispensable for predicting the biological activity and interaction of drug candidates, thereby streamlining the drug discovery process. For a molecule like this compound, these approaches can offer significant insights into how its unique structural features influence its pharmacological profile compared to its parent compound, Promazine.

Application of Quantitative Structure-Activity Relationship (QSAR) Studies to Phenothiazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ubbcluj.roderpharmachemica.com This methodology is used to predict the activity of new analogs and guide the design of more potent molecules. ubbcluj.rowisdomlib.org For phenothiazine derivatives, QSAR models often incorporate a range of physicochemical descriptors to predict activities such as antipsychotic potency, anticancer effects, or antitubercular activity. derpharmachemica.comwisdomlib.org

A QSAR study involving this compound would focus on quantifying the impact of its defining structural feature: the 1-hydroxypropyl group at the C-2 position of the phenothiazine ring. Key molecular descriptors that would be analyzed include:

Lipophilicity (LogP): The hydroxyl group introduces polarity, which would be expected to lower the LogP value compared to a simple alkyl substituent. This alteration is critical as lipophilicity governs the molecule's ability to cross cellular membranes. ubbcluj.ro

Electronic Properties: The electron-donating or withdrawing nature of the substituent at the C-2 position is a known determinant of activity in phenothiazines. The 1-hydroxypropyl group's electronic influence would be quantified and correlated with activity.

Steric Parameters (Molar Refractivity, Sterimol): The size and shape of the 1-hydroxypropyl group affect how the molecule fits into a biological target's binding site.

Topological Indices: These descriptors capture information about the branching and connectivity of the molecule. ubbcluj.ro

By comparing these calculated descriptors for this compound with a dataset of other phenothiazine derivatives with known activities, a predictive QSAR model can be developed.

Table 1: Comparison of Calculated Molecular Descriptors for QSAR Analysis

| Compound | Molecular Weight | LogP (Predicted) | Molar Refractivity (Predicted) | Polar Surface Area (Ų) |

|---|---|---|---|---|

| Promazine | 284.42 | 4.8 | 88.1 | 6.48 |

| 2-Propyl Promazine | 326.49 | 6.2 | 102.4 | 6.48 |

| This compound | 342.49 | 4.5 | 104.0 | 26.70 |

Note: Values are estimations for illustrative purposes.

Molecular Docking and Interaction Analysis for Phenothiazine Analogs

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a receptor or enzyme. ekb.egresearchgate.net For phenothiazine derivatives, a primary target is often the D2 dopamine receptor, which is implicated in their antipsychotic effects. nih.gov

A docking simulation of this compound into the D2 receptor's binding site would reveal key molecular interactions:

The protonated tertiary amine in the side chain is crucial for forming an ionic bond with a conserved aspartate residue in the receptor, a hallmark interaction for many phenothiazines.

The tricyclic phenothiazine core engages in hydrophobic and van der Waals interactions with nonpolar amino acid residues within the binding pocket.

The novel 1-hydroxypropyl group at the C-2 position introduces the potential for a new hydrogen bond with a suitable donor or acceptor residue in the receptor. This additional interaction could significantly enhance binding affinity and selectivity compared to analogs lacking this feature.

These simulations provide a structural hypothesis for the compound's activity and can guide the design of new analogs with improved binding characteristics. ekb.egnih.gov

Table 2: Predicted Interactions from Molecular Docking of this compound with a Dopamine Receptor Model

| Molecular Moiety | Type of Interaction | Potential Interacting Residues |

|---|---|---|

| N,N-dimethylpropylamine Side Chain | Ionic Bond / Salt Bridge | Aspartic Acid (e.g., Asp114) |

| Phenothiazine Tricyclic System | Hydrophobic / π-π Stacking | Phenylalanine, Tryptophan, Leucine |

Targeted Chemical Modifications and Hybridization Strategies for Phenothiazine Scaffolds

Building on computational insights, synthetic chemistry enables the creation of novel molecules for lead optimization and the development of hybrid drugs with unique therapeutic profiles.

Synthetic Approaches for Analog Generation and Lead Optimization

The synthesis of phenothiazine derivatives is well-established, offering versatile routes for modification. chemrxiv.orgnih.gov The generation of this compound would likely start from a pre-formed phenothiazine nucleus. A plausible synthetic strategy for creating analogs would involve:

Synthesis of a 2-acetylphenothiazine intermediate: This can be achieved through Friedel-Crafts acylation of the phenothiazine core.

Alkylation at the N-10 position: The nitrogen of the phenothiazine ring is typically alkylated with 3-chloro-N,N-dimethylpropan-1-amine to install the characteristic side chain. cbijournal.com

Modification of the acetyl group: The ketone of the 2-acetyl group can be reduced to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) to yield the target hydroxyl group. To generate other analogs, this ketone could be reacted with various Grignard reagents to introduce different alkyl or aryl groups at this position, allowing for a systematic exploration of the structure-activity relationship. acs.org

This multi-step approach provides a flexible platform for creating a library of related compounds, enabling the fine-tuning of pharmacological properties for lead optimization. nih.gov

Development of Novel Phenothiazine Hybrids with Modified Scaffolds

Molecular hybridization is a modern drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with a multi-target profile or enhanced activity. nih.govmdpi.comsemanticscholar.org The phenothiazine scaffold is an excellent candidate for this approach due to its diverse biological activities. nih.gov

The structure of this compound is particularly amenable to hybridization. The secondary hydroxyl group serves as a convenient chemical handle for modification. It can be esterified or etherified to link other bioactive molecules, such as:

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Creating a hybrid that combines antipsychotic and anti-inflammatory properties.

Cholinesterase Inhibitors: Designing multi-target agents for neurodegenerative diseases like Alzheimer's.

Anticancer Agents: Linking with a known cytotoxic moiety to potentially create a targeted therapy. mdpi.com

This strategy allows for the development of novel chemical entities with potentially synergistic effects or the ability to address complex diseases through multiple mechanisms of action. nih.gov

Based on a comprehensive search for scientific literature, there is currently no available research data specifically detailing the in vitro mechanistic and interaction studies of the chemical compound This compound within the contexts requested in the provided outline.

Specifically, searches for scholarly articles and data on the following topics related to This compound did not yield any relevant results:

Evaluation of Interactions with Molecular and Cellular Targets:

Calmodulin Antagonism Studies

Protein Kinase C Inhibition Research

Cellular Transport and Efflux Mechanism Investigations:

Studies on P-glycoprotein (P-gp) and Other ABC Transporter Modulation

Role in Multidrug Resistance Phenotypes in In Vitro Cell Models

Spectroscopic Characterization of Interactions

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for "this compound" as per the detailed outline. The available scientific literature does not appear to cover these specific aspects of this particular compound.

Synthetic Strategies and Chemical Derivatization for Research Applications of 2 1 Hydroxypropyl Promazine

Chemical Synthesis of 2-(1-Hydroxypropyl) Promazine (B1679182) and Analogues

The chemical synthesis of 2-(1-Hydroxypropyl) Promazine and other hydroxylated phenothiazine (B1677639) derivatives can be approached through various methods, ranging from conventional heating to modern microwave-assisted techniques. These methods offer different advantages in terms of reaction time, yield, and environmental impact.

Microwave-Assisted Synthetic Routes for Hydroxylated Phenothiazine Derivatives

Microwave-assisted organic synthesis (MAOS) has become an increasingly popular technique in chemical and pharmaceutical research due to its significant advantages over conventional heating methods. nih.govresearchgate.net This approach often leads to dramatically shorter reaction times, higher yields, and improved selectivity. mdpi.com For the synthesis of phenothiazine derivatives, microwave irradiation can be efficiently applied to key steps such as heterocyclic ring formation and aromatic nucleophilic substitution. nih.gov

The application of a dynamic microwave power system allows for precise control over reaction conditions, which is particularly beneficial for complex multi-step syntheses. researchgate.net This method can be performed on solid supports or under solvent-free conditions, contributing to greener chemistry principles. nih.gov Research has shown that cyclization reactions to form the phenothiazine ring, a core structure of this compound, can be achieved with microwave assistance, even with bulky substituents that would otherwise lead to low yields with classical methods. researchgate.net The synthesis of various phenothiazine derivatives has been successfully demonstrated using microwave irradiation for thionation and other key transformations.

| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis |

| Reaction Time | Shorter (minutes to hours) nih.govmdpi.com | Longer (hours to days) researchgate.net |

| Reaction Yield | Often higher nih.govresearchgate.netmdpi.com | Can be lower, especially with bulky groups researchgate.net |

| Energy Efficiency | Generally more efficient | Less efficient |

| Environmental Impact | Greener, often solvent-free nih.gov | Often requires high-boiling point solvents google.com |

| Optimization | Rapid optimization of reaction conditions researchgate.net | Slower, more laborious optimization |

This table provides a general comparison based on findings in the synthesis of phenothiazine and other heterocyclic derivatives.

Conventional Chemical Synthesis Methods for Phenothiazine Metabolites

Conventional synthesis methods remain a cornerstone for producing phenothiazine metabolites. These methods often involve multi-step processes that have been refined over decades. The first reported synthesis of the phenothiazine nucleus was in 1883 by Bernthsen, involving the reaction of diphenylamine (B1679370) with sulfur at high temperatures. researchgate.net

Modern conventional methods for phenothiazine synthesis include:

Ullman-type reactions: This involves the cyclization of diphenylthio compounds. google.com

Cyclization of diphenylamines: This can be catalyzed by agents like iodine, though it often requires high temperatures. google.com

Iron-catalyzed cross-coupling: An environmentally benign and efficient method has been developed for a tandem iron-catalyzed C-S/C-N cross-coupling reaction, which tolerates various functional groups and addresses issues like poor regioselectivity sometimes seen with palladium or copper catalysts. researchgate.net

Chemoenzymatic routes: For chiral metabolites, chemoenzymatic strategies can be employed. For instance, a four-step chemoenzymatic route has been used to synthesize enantiomerically enriched promethazine (B1679618), a related phenothiazine. This process utilized a lipase-mediated kinetic resolution to obtain a key chiral alcohol intermediate, which was then converted to the final product. beilstein-journals.org

These methods provide a robust foundation for the synthesis of hydroxylated metabolites like this compound, allowing for the introduction of the hydroxyl group at various stages of the synthesis.

Preparation of Labeled Metabolites for Analytical and Mechanistic Research

Isotopically labeled compounds are indispensable tools in modern analytical chemistry and metabolic research. They serve as ideal internal standards for quantitative analysis by mass spectrometry and allow for the tracing of metabolic pathways in biological systems.

Synthesis of Deuterated Standards for Isotopic Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a gold standard for quantitative analysis, offering high precision and accuracy. This technique relies on the use of a stable isotope-labeled version of the analyte as an internal standard. nih.gov For this compound, a deuterated analogue would be an ideal standard.

The synthesis of deuterated standards involves incorporating deuterium (B1214612) atoms into stable, non-exchangeable positions in the molecule. While specific synthesis routes for deuterated this compound are not detailed in the provided results, general strategies for preparing deuterated compounds are well-established. nih.govnih.gov These often involve using deuterated reagents at a key synthetic step. For example, a deuterated version of a related compound, 2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide (B87167), is commercially available, indicating the feasibility of such syntheses. scbt.com The preparation of these standards requires careful characterization by NMR and mass spectrometry to confirm the position of the labels and the isotopic purity. nih.gov

The use of deuterium-labeled internal standards is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy of quantitative LC-MS/MS assays. mdpi.com

Development of Other Isotope-Enriched Analogues for Tracing Studies

Beyond deuterium, other stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are extensively used in tracing studies to investigate metabolic pathways. nih.gov Isotope tracing allows for the direct interrogation of metabolic pathway activity by introducing isotopically labeled tracers into a biological system and tracking their incorporation into downstream metabolites using mass spectrometry. nih.govnih.gov

The development of ¹³C- or ¹⁵N-enriched analogues of this compound or its precursors would enable researchers to:

Elucidate the metabolic pathways leading to its formation from the parent drug, promazine.

Track its subsequent metabolism and clearance from the body.

Understand the interconnectivity of different metabolic pathways in situ. nih.gov

The integration of stable isotope tracing with mass spectrometry imaging (MSI) is a powerful technique for investigating metabolic activity in heterogeneous tissues, providing spatial information on metabolic fluxes. nih.gov While deuterium labels can sometimes be subject to exchange, ¹³C and ¹⁵N labels are generally more stable, making them excellent choices for in-depth metabolic studies.

Establishment of Reference Standards for Analytical Quality Control and Proficiency Testing

The establishment of high-purity, well-characterized chemical reference standards is a prerequisite for achieving accuracy, reproducibility, and comparability of analytical results in pharmaceutical quality control. who.intwho.int A reference standard for this compound is essential for the validation of analytical methods used to identify and quantify the compound in various matrices.

The process of establishing a reference standard involves:

Synthesis and Purification: The compound is synthesized and purified to the highest possible degree.

Comprehensive Characterization: The identity and structure of the proposed reference substance are unequivocally confirmed using a suite of analytical techniques, such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and elemental analysis. who.int

Purity Assessment: Rigorous testing is conducted to determine the purity of the material and to identify and quantify any impurities.

Content Assignment: For use in quantitative assays, a content value is assigned to the reference standard.

Certification: The establishment of the reference substance is based on the evaluation of all analytical data and is typically approved by a certifying body, such as a pharmacopoeial commission or a national drug regulatory authority. who.intwho.int

These primary reference standards, such as those provided by the United States Pharmacopeia (USP), are highly characterized and recognized globally. usp.org They can be used to calibrate secondary or working standards, which are used for routine analysis. who.intwho.int The availability of a certified reference material for this compound ensures that different laboratories can obtain consistent and reliable results, which is critical for both research and regulatory purposes. sigmaaldrich.com

Q & A

Basic Research Questions

Q. How can 2-(1-Hydroxypropyl) Promazine be reliably detected and quantified in biological matrices such as serum or urine?

- Methodological Answer : Electrochemical sensors, such as ZnO nanoparticle-modified carbon paste electrodes with ionic liquid binders (e.g., 1-methyl-3-butylimidazolium bromide), offer high sensitivity for promazine derivatives. Interference from ascorbic acid can be mitigated using ascorbic oxidase pretreatment . Alternatively, sequential injection analysis (SIA) with Ce(IV) oxidation in sulfuric acid media allows spectrophotometric detection at 512 nm, validated for linearity (1–150 μg/mL) and accuracy (98.2% recovery) .

Q. What are the primary metabolic pathways or derivatives associated with this compound?

- Methodological Answer : This compound is a known metabolite of propionylpromazine, with further oxidation yielding sulfoxide derivatives (e.g., this compound Sulfoxide) . Metabolic studies should employ liquid chromatography-mass spectrometry (LC-MS) to track phase I/II transformations and validate stability under physiological conditions (e.g., pH, temperature).

Q. How does this compound interact with neurotransmitter receptors, and what experimental models are suitable for studying these interactions?

- Methodological Answer : As a phenothiazine derivative, it likely inhibits dopamine D2 receptors (D2DR), similar to promazine hydrochloride. Radioligand binding assays using transfected HEK293 cells or brain tissue homogenates can quantify receptor affinity (IC50). Cross-reactivity with other GPCRs (e.g., serotonin receptors) should be assessed via competitive binding studies .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating the long-term pharmacokinetics and tolerance development of this compound?

- Methodological Answer : Longitudinal studies in animal models should monitor plasma concentrations and receptor occupancy over days. For example, promazine exhibits reduced potency after repeated dosing (34% efficacy by day 3), necessitating dose-escalation protocols and tolerance biomarkers (e.g., skin resistance changes or ROS levels) . Factorial designs (e.g., 3³ full factorial) can optimize variables like dosing intervals and metabolic inhibitors .

Q. How does this compound influence oxidative stress pathways, particularly NADPH oxidase (Nox) activity?

- Methodological Answer : Phenothiazines, including promazine derivatives, inhibit Nox1-dependent ROS generation. Use lucigenin-enhanced chemiluminescence in Nox1-expressing cell lines (e.g., colon cancer cells) to quantify inhibition. Structure-activity relationship (SAR) studies can identify critical substituents (e.g., trifluoromethyl groups) for enhancing potency .

Q. What strategies minimize interference from endogenous compounds (e.g., ascorbic acid) during electrochemical detection of this compound in complex samples?

- Methodological Answer : Pre-treatment with ascorbic oxidase eliminates ascorbic acid interference in voltammetric assays. Alternatively, use differential pulse voltammetry (DPV) to resolve overlapping oxidation peaks. Validate selectivity against structurally similar metabolites (e.g., sulfoxide derivatives) via spiked recovery tests in urine/pharmaceutical samples .

Q. How can the stability of this compound be optimized in formulation or storage?

- Methodological Answer : Stability studies under varying pH (1–13), temperature (4°C to 40°C), and light exposure should be conducted. HPLC-UV analysis can track degradation products (e.g., sulfoxides). Storage at 4°C in amber vials with desiccants is recommended based on promazine hydrochloride protocols .

Data Contradictions and Resolution

Q. Discrepancies in reported potency of promazine derivatives over time: How to reconcile these in experimental models?

- Resolution : Evidence shows promazine’s efficacy declines due to tolerance, likely from receptor desensitization or metabolic induction. Use chronic dosing models with pharmacokinetic/pharmacodynamic (PK/PD) modeling to distinguish tolerance mechanisms. Compare metabolite profiles (e.g., sulfoxide levels) between acute and chronic cohorts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.